Product packaging for 5-Bromo-6-methoxyquinoline(Cat. No.:CAS No. 36023-01-5)

5-Bromo-6-methoxyquinoline

Cat. No.: B2548492
CAS No.: 36023-01-5
M. Wt: 238.084
InChI Key: LDJQZIVTHZTBGV-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxyquinoline (CAS 36023-01-5) is a brominated quinoline derivative of high interest in medicinal chemistry and anticancer research. With a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . The bromine substituent at the 5-position makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to access a diverse array of more complex quinoline structures. Quinoline scaffolds, particularly methoxy and bromo-substituted derivatives, are recognized as privileged structures in drug discovery due to their diverse biological activities . Recent scientific investigations highlight the significant potential of brominated methoxyquinoline derivatives as antiproliferative agents. Structural analogues, such as 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, have demonstrated potent inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cell lines, showing promising IC50 values . Furthermore, such compounds have been shown to inhibit critical biological targets like human topoisomerase I, an enzyme essential for DNA replication and repair, and to induce apoptosis in cancer cells, as confirmed by assays like DNA laddering . When handling this compound, appropriate safety precautions must be observed. It is classified as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B2548492 5-Bromo-6-methoxyquinoline CAS No. 36023-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJQZIVTHZTBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Bromo 6 Methoxyquinoline

Direct Bromination Approaches for Quinoline (B57606) Derivatives

Direct halogenation of quinolines is a fundamental method for introducing functional handles onto the heterocyclic core. However, these reactions can sometimes suffer from a lack of regioselectivity and the potential for over-halogenation. gelisim.edu.tr The reactivity of the quinoline ring towards electrophilic substitution, such as bromination, is heavily influenced by the substituents already present on the ring. nih.gov Activating groups, like methoxy (B1213986) groups, can direct incoming electrophiles to specific positions, enhancing the selectivity of the reaction.

Regioselective Synthesis of 5-Bromo-6-methoxyquinoline

The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of its precursor, 6-methoxyquinoline (B18371). gelisim.edu.tr The presence of the electron-donating methoxy group at the C-6 position activates the benzene (B151609) portion of the quinoline ring, directing the incoming bromine electrophile preferentially to the C-5 position. gelisim.edu.tracgpubs.org

Research has demonstrated that the direct bromination of 6-methoxyquinoline can selectively produce this compound as the sole product in high yields. gelisim.edu.tr This high degree of regioselectivity is a key advantage, simplifying purification and maximizing the output of the desired isomer. Studies on similar substrates, such as 8-methoxyquinoline (B1362559), further support this principle, where bromination also occurs regioselectively at the C-5 position. acgpubs.org This predictable outcome underscores the powerful directing effect of the methoxy substituent in electrophilic aromatic substitution on the quinoline system.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the chosen reaction conditions. Optimization of solvents, reagents, and temperature is crucial for maximizing the yield and purity of the final product.

A highly efficient method involves the bromination of 6-methoxyquinoline using molecular bromine in a solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) at room temperature. gelisim.edu.tr This procedure is noted for its simple reaction conditions, high yield of 88%, and lack of need for an extraction process. gelisim.edu.tr

In contrast, earlier patented procedures described the same transformation using bromination in acetic acid, which resulted in significantly lower yields of 36% to 52%. gelisim.edu.tr Another reported method involves electrophilic aromatic substitution using a catalyst, such as iron(III) bromide, to facilitate the introduction of bromine to the quinoline ring.

The following table summarizes the findings from various synthetic approaches:

Reagent(s)SolventTemperatureYieldReference
BromineChloroform or DichloromethaneRoom Temp88% gelisim.edu.tr
BromineAcetic AcidNot Specified36-52% gelisim.edu.tr
Bromine, Iron(III) BromideNot SpecifiedNot SpecifiedNot Specified

Preparation of Key Precursors to this compound

The primary and most crucial precursor for the synthesis of this compound is 6-methoxyquinoline itself. The availability and purity of this starting material directly impact the success of the subsequent bromination step.

Synthesis of 6-Methoxyquinoline

The 6-methoxyquinoline core is famously found in the natural alkaloid quinine, which has been used as a lead compound for the design of new derivatives. nih.govresearchgate.net One synthetic route to a functionalized 6-methoxyquinoline derivative begins with quinine. ijpsonline.com In a specific example, quininone (B45862), derived from quinine, is reacted with hydroxylamine (B1172632) in the presence of sodium hydroxide (B78521) to form quininone oxime. ijpsonline.com Subsequent treatment of the oxime with phosphorus pentachloride in chloroform leads to a Beckmann fragmentation, yielding 4-cyano-6-methoxyquinoline. ijpsonline.com While this particular product is substituted at the 4-position, the methodology demonstrates a pathway to the 6-methoxyquinoline scaffold from a readily available natural product.

Advanced Synthetic Routes for Functionalized Quinolines

Beyond classical methods, modern organic synthesis offers a range of advanced strategies for constructing functionalized quinoline scaffolds, which could be adapted for the synthesis of complex derivatives. nih.gov These methods often provide higher efficiency, better functional group tolerance, and more environmentally benign conditions. mdpi.comnih.gov

Transition metal catalysis is a prominent strategy. Palladium and copper complexes are widely used to facilitate cross-coupling and cyclization reactions for quinoline synthesis. numberanalytics.com For example, rhodium and ruthenium catalysts have been employed for the synthesis of substituted quinolines through processes like C-H bond activation and intramolecular annulation. mdpi.com

Other innovative approaches include:

Microwave-assisted Synthesis : The Friedländer quinoline synthesis has been performed using a reusable solid acid catalyst (Nafion NR50) in ethanol (B145695) under microwave irradiation, offering an environmentally friendly route. mdpi.com

Metal-Free C-H Functionalization : Strategies have been developed to create quinoline derivatives from 2-styrylanilines through C(sp³)–H bond functionalization and tandem cyclization without the need for transition metals. nih.gov

Superacid Catalysis : Polysubstituted quinolines have been efficiently synthesized from vinylogous imines using superacids like trifluoromethanesulfonic acid as both the reaction medium and catalyst. mdpi.com

Cascade Reactions : Efficient cascade reactions, such as the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid, allow for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

These advanced routes highlight the continuous evolution of synthetic chemistry, providing powerful tools for accessing medicinally valuable and structurally diverse quinoline derivatives. nih.gov

Chemical Reactivity and Derivatization of 5 Bromo 6 Methoxyquinoline

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core

The quinoline ring system is susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group at the 6-position is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. smolecule.com In the case of 5-bromo-6-methoxyquinoline, the 5-position is already occupied by a bromine atom. Therefore, further electrophilic substitution is directed to other available positions on the quinoline ring. For instance, the synthesis of this compound itself often involves the electrophilic bromination of 6-methoxyquinoline (B18371). gelisim.edu.tr This reaction is typically carried out using a brominating agent in the presence of a catalyst, with controlled conditions to ensure selective bromination at the 5-position.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 5-position of the quinoline ring is a key site for nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse quinoline derivatives. smolecule.com The bromine atom can be displaced by various nucleophiles, a property that is instrumental in creating analogs with different biological activities. smolecule.com

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. gelisim.edu.treie.gr The bromine atom at the 5-position serves as a reactive handle for these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used and versatile method for forming carbon-carbon bonds. researchgate.net In this reaction, this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. researchgate.net This reaction is a cornerstone in the synthesis of biaryl compounds and other complex organic molecules. researchgate.net The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst and ligands. For instance, the use of Pd(PPh₃)₄ with specific ligands can enhance the coupling efficiency with aryl boronic acids.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Type
This compound Aryl boronic acid Palladium catalyst, Base 5-Aryl-6-methoxyquinoline

Other Cross-Coupling Strategies

Beyond the Suzuki-Miyaura coupling, other cross-coupling strategies can also be employed to functionalize this compound. These reactions, often catalyzed by transition metals like palladium, allow for the introduction of a wide range of substituents, further expanding the synthetic utility of this compound. eie.grambeed.comnih.gov

Transformation into Diverse Quinoline Derivatives

The reactivity of this compound allows for its conversion into a wide array of other quinoline derivatives, which can serve as precursors for various applications, including the development of new pharmaceuticals. researchgate.netsmolecule.comrsc.org

Formation of Nitroquinolines

Nitration of the quinoline core is a common electrophilic aromatic substitution reaction. The introduction of a nitro group can significantly alter the electronic properties and reactivity of the molecule. For instance, nitration of bromoquinoline derivatives can be a key step in the synthesis of more complex functionalized quinolines. researchgate.net Specifically, this compound can be a precursor for the synthesis of nitroquinolines. biosynth.com For example, the nitration of 6-methoxyquinoline can lead to the formation of 5-bromo-6-methoxy-8-nitroquinoline. smolecule.com This nitro derivative can then be further modified, for instance, by reducing the nitro group to an amine, opening up further avenues for derivatization. smolecule.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-Methoxyquinoline
5-Bromo-6-methoxy-8-nitroquinoline
5-Aryl-6-methoxyquinoline
5-Vinyl-6-methoxyquinoline
2-Bromo-5-methoxyaniline
Malonic acid
8-Bromo-2,4-dichloro-5-methoxyquinoline
2-Chloro-6-bromoquinoline
2-Chloro-7-bromo-5-isopropylquinoline
6-Bromo-5-nitroquinoline
6,8-Diphenylquinoline
5-Fluorouracil
6-Bromoquinoline-1-oxide
Methyl 2,6-dichloropyridine-3-carboxylate
2-Chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine
2-Iodopyridine
2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones
2,6,8-Triarylquinazolin-4(3H)-ones
8-Quinolinol
7-Chloro-8-quinolinol
7-Bromo-8-quinolinol
5-Iodo-8-quinolinol

Synthesis of Aryl-Substituted Quinoline Analogs

The bromine atom at the C-5 position of this compound serves as a key handle for the introduction of aryl substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This is a widely employed method for forming carbon-carbon bonds. In the context of this compound, it involves the reaction of the bromoquinoline with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For instance, dichlorobis(triphenylphosphine)palladium(II) has been successfully used as a catalyst for the Suzuki-Miyaura cross-coupling of 5-bromo-8-methoxyquinoline (B186703) with substituted phenylboronic acids, yielding 5-aryl-8-methoxyquinolines in high yields (68%–82%). researchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, ligands (like XPhos), and base (such as potassium carbonate), can be optimized to enhance the efficiency of the coupling reaction. The electron-withdrawing nature of the bromine atom at the 5-position increases the electrophilicity of the carbon, which in turn accelerates the oxidative addition step in the palladium-mediated catalytic cycle.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups by coupling the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. For example, 4-bromo-6-methoxyquinoline (B1280280) has been reacted with ethyl acrylate (B77674) using a palladium acetate (B1210297) catalyst and triethylamine (B128534) as a base to produce (E)-3-(6-methoxy-quinolin-4-yl)-acrylic acid ethyl ester in 87% yield. ambeed.comsemanticscholar.org While this specific example does not involve the 5-bromo isomer, the principle is transferable.

Stille Coupling: The Stille reaction utilizes organotin compounds as coupling partners. This method is noted for its reliability, especially in large-scale synthesis. harvard.edu It involves the reaction of the bromoquinoline with an organostannane, catalyzed by a palladium complex. rsc.orgresearchgate.net The reaction can be accelerated by the addition of CuI. harvard.edu For example, Stille coupling has been used to synthesize star-shaped molecules by reacting dibromo derivatives with 2-tributylstannylthiophene. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactantsCatalyst SystemProductYield (%)Reference
Suzuki-Miyaura5-Bromo-8-methoxyquinoline, Phenylboronic acidDichlorobis(triphenylphosphine)palladium(II)5-Aryl-8-methoxyquinoline68-82 researchgate.netresearchgate.net
Heck4-Bromo-6-methoxyquinoline, Ethyl acrylatePalladium acetate, Triethylamine(E)-3-(6-methoxy-quinolin-4-yl)-acrylic acid ethyl ester87 ambeed.com
StilleDibromo derivatives, 2-TributylstannylthiophenePalladium complex4,7-bis(2-thienyl) derivative- rsc.org

Generation of Amino and Other Heterocyclic Derivatives

The bromine atom on the this compound scaffold is susceptible to nucleophilic substitution, allowing for the introduction of amino groups and the construction of other heterocyclic systems.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles. For instance, reactions with amines can lead to the formation of aminoquinoline derivatives. smolecule.com The reaction conditions, particularly the choice of solvent, can influence the regioselectivity of the substitution. In aprotic solvents like tetrahydrofuran (B95107) or dimethylformamide, substitution at the 7-position is often favored in related quinoline systems, while protic solvents can lead to substitution at the 6-position. smolecule.com Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for forming carbon-nitrogen bonds and can be used to introduce amino groups with high efficiency.

Furthermore, brominated quinolines are valuable precursors for synthesizing cyano and methoxy derivatives. researchgate.net For example, 6,8-dibromoquinoline (B11842131) has been converted to its mono and dicyano derivatives. tubitak.gov.tr

Synthesis of Fused Heterocycles: The functional groups on this compound can be utilized to construct fused heterocyclic systems. For example, quinoline-5,8-diones, which can be synthesized from methoxyquinolines, are precursors to lavendamycin (B1674582) analogs, a class of compounds with potential antitumor activity. nih.gov The synthesis often involves palladium-catalyzed reactions with boronic acids. nih.gov

Table 2: Synthesis of Amino and Heterocyclic Derivatives

Regio- and Chemoselectivity Considerations in Synthetic Transformations

The presence of multiple reactive sites on the this compound molecule necessitates careful consideration of regioselectivity and chemoselectivity in its synthetic transformations.

Regioselectivity in Bromination: The position of bromination on the quinoline ring is highly dependent on the directing effects of the existing substituents. The methoxy group at the C-6 position is an electron-donating group and an ortho-, para-director. In the case of 6-methoxyquinoline, direct bromination selectively yields the 5-bromo derivative as the major product. gelisim.edu.tracgpubs.org Studies have shown that the bromination of 6-methoxyquinoline with molecular bromine in solvents like chloroform (B151607) or dichloromethane (B109758) can produce this compound in high yield (88%). gelisim.edu.tr In contrast, direct halogenation of quinoline itself often leads to poor regioselectivity and over-halogenation. gelisim.edu.tr The bromination of 8-methoxyquinoline (B1362559) also shows high regioselectivity, furnishing 5-bromo-8-methoxyquinoline as the sole product. acgpubs.org

Chemoselectivity in Cross-Coupling Reactions: In molecules with multiple halogen atoms, the relative reactivity of these halogens in palladium-catalyzed cross-coupling reactions becomes a critical factor. Generally, the reactivity follows the order I > Br > Cl. This difference in reactivity allows for selective functionalization. For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura coupling can often be performed selectively at the more reactive C-Br bond. semanticscholar.org The nitrogen atom in the quinoline ring also influences the reactivity of adjacent positions. For example, the C-4 position in some quinazoline (B50416) systems is highly activated due to the α-nitrogen effect, making it more susceptible to nucleophilic attack than other positions bearing a halogen. semanticscholar.org

Control of Reaction Conditions: The outcome of a reaction can be finely tuned by adjusting the reaction conditions. For example, in the copper-promoted substitution of 6,8-dibromoquinoline with sodium methoxide, a shorter reaction time (20 hours) can yield a mixture of monomethoxides, while a prolonged reaction time (120 hours) primarily affords the dimethoxide product. tubitak.gov.tr Similarly, the choice of catalyst and ligands in palladium-catalyzed reactions can significantly impact the chemoselectivity. The use of specific ligands can direct the reaction to a particular site, even in the presence of multiple potentially reactive functional groups. rsc.org

5 Bromo 6 Methoxyquinoline As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and methoxy (B1213986) groups on the quinoline (B57606) ring system makes 5-bromo-6-methoxyquinoline an excellent precursor for the synthesis of a variety of complex organic molecules. The bromine atom, in particular, serves as a versatile handle for introducing further molecular complexity through a range of chemical reactions.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of new carbon-carbon bonds by coupling the quinoline unit with various boronic acids. This methodology provides a direct route to a diverse array of 5-aryl-6-methoxyquinoline derivatives, which are themselves precursors to even more complex structures. The ability to introduce a wide range of aryl and heteroaryl groups at the 5-position opens up possibilities for creating molecules with tailored electronic and steric properties. researchgate.netresearchgate.net

Beyond cross-coupling reactions, the bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by a variety of nucleophiles to introduce different functional groups. The quinoline ring itself can also undergo other transformations, such as oxidation to form quinoline N-oxides or reduction of nitro groups if they are introduced elsewhere on the molecule. This reactivity profile makes this compound a foundational starting material for the synthesis of polyfunctionalized quinoline derivatives. gelisim.edu.tr

Table 1: Key Reactions of this compound for Molecular Elaboration

Reaction TypeReagents & ConditionsResulting Transformation
Suzuki-Miyaura CouplingPalladium catalyst, Boronic acid, BaseFormation of a C-C bond at the 5-position, yielding 5-aryl-6-methoxyquinolines. researchgate.net
Nucleophilic SubstitutionVarious nucleophilesReplacement of the bromine atom with other functional groups.
OxidationHydrogen peroxideConversion to the corresponding quinoline N-oxide.

Scaffold for Novel Heterocyclic Compounds

The quinoline ring is a privileged scaffold in medicinal chemistry and materials science, and this compound serves as an excellent starting point for the construction of novel heterocyclic compounds. researchgate.netacgpubs.org The term "scaffold" refers to the core structure of a molecule upon which other chemical moieties are built. The inherent aromatic and heterocyclic nature of the quinoline system in this compound provides a rigid and defined three-dimensional framework that can be systematically modified.

The reactivity of the bromine atom at the 5-position is key to its utility as a scaffold. Through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, a variety of aromatic and heterocyclic rings can be appended to the quinoline core. This allows for the creation of larger, more complex heterocyclic systems where the quinoline moiety is fused or linked to other ring structures. This modular approach is highly valuable in combinatorial chemistry and library synthesis, where a wide range of derivatives can be generated from a single, versatile scaffold.

The methoxy group at the 6-position also plays a role in modulating the electronic properties of the quinoline ring, which can influence the reactivity of the scaffold and the biological activity of the resulting compounds. The development of new synthetic methods for preparing halogen-containing quinolines like this compound is crucial for expanding the toolbox of chemists to build novel and diverse heterocyclic structures. gelisim.edu.tr

Intermediate in Drug Discovery and Development of Bioactive Scaffolds

The quinoline scaffold is a cornerstone in drug discovery, with numerous quinoline-containing compounds approved as therapeutic agents for a wide range of diseases, including cancer, malaria, and bacterial infections. acgpubs.orgrsc.org this compound serves as a key intermediate in the synthesis of new quinoline derivatives with potential biological activity. Its structure is particularly relevant in the development of kinase inhibitors, an important class of anticancer drugs.

Research has shown that derivatives of this compound exhibit promising biological activities. For instance, compounds derived from this intermediate have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) in cancer cells by arresting the cell cycle.

Furthermore, the quinoline core is being investigated for its antimicrobial properties. The ability to easily modify the this compound structure allows for the systematic exploration of structure-activity relationships (SAR), which is a critical process in drug development. By synthesizing and testing a variety of derivatives, researchers can identify the key structural features required for potent and selective biological activity. The development of novel EZH2 inhibitors, a class of epigenetic-modifying enzymes implicated in cancer, has utilized a related bromo-methoxyquinoline as a starting point, highlighting the potential of this class of compounds in generating new therapeutic leads. mdpi.com

Table 2: Bioactive Potential of Scaffolds Derived from this compound

Area of InterestBiological ActivityExample Cell Lines/Targets
AnticancerCytotoxicity, Apoptosis induction, Kinase inhibitionMCF-7 (breast cancer), HCT116 (colon cancer)
AntimicrobialInhibition of bacterial growthStaphylococcus aureus
Epigenetic RegulationEZH2 inhibitionPotential for cancer therapy mdpi.com

Computational and Theoretical Studies of 5 Bromo 6 Methoxyquinoline and Analogs

Molecular Dynamics Simulations in Biological Systems

For instance, MD simulations have been employed to investigate the potential of various quinoline (B57606) derivatives as inhibitors of enzymes such as acetylcholinesterase and proteases. researchgate.netnih.gov These studies typically involve placing the quinoline derivative within the active site of the target protein and simulating the system's dynamics in a solvated environment over nanoseconds. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent conformation within the binding pocket.

Furthermore, analysis of the MD trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov For a molecule like 5-bromo-6-methoxyquinoline, MD simulations could predict how the bromo and methoxy (B1213986) substituents influence its orientation and interactions within a specific biological target. The insights gained from such simulations are crucial for the rational design of more potent and selective inhibitors. For example, a study on quinoline-3-carboxamide (B1254982) derivatives used MD simulations to establish the stability of the interactions between the inhibitors and various kinases, providing a rationale for their observed selectivity. mdpi.com

Table 1: Representative Parameters from Molecular Dynamics Simulations of Quinoline Derivatives

ParameterDescriptionTypical Findings for Quinoline Derivatives
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of the superimposed protein or ligand over time.Stable RMSD values for the protein-ligand complex indicate a stable binding mode.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual amino acid residues.Can identify flexible regions of the protein that may be important for ligand binding.
Hydrogen Bond Analysis Identifies the formation and duration of hydrogen bonds between the ligand and protein.Highlights key interactions responsible for binding affinity and specificity.
Binding Free Energy (MM/PBSA) An end-point method to estimate the free energy of binding of a ligand to a protein.Provides a quantitative measure of the binding affinity.

This table is a generalized representation based on typical MD simulation studies of quinoline derivatives and does not represent specific data for this compound.

Quantum Chemical Computations and Density Functional Theory (DFT)

Quantum chemical computations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable data on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics.

While specific DFT studies on this compound are limited, research on the parent quinoline molecule and its substituted analogs offers a strong foundation for predicting its properties. For the unsubstituted quinoline, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to determine its optimized geometry, vibrational frequencies, and electronic properties. scirp.org These studies show that the quinoline ring system is planar, and the distribution of electron density is influenced by the nitrogen atom.

For substituted quinolines, the nature and position of the substituents significantly impact the electronic properties. The introduction of a bromine atom at the 5-position and a methoxy group at the 6-position in this compound is expected to modulate the electron density distribution of the quinoline core. The bromine atom, being electronegative, will act as a weak deactivating group through its inductive effect, while the methoxy group is an activating group due to its electron-donating resonance effect.

A crystallographic and computational study on the analogous compound 5,7-dibromo-8-methoxyquinoline (B102607) provides insights into the structural aspects. researchgate.net This study revealed the planarity of the quinoline ring system and the deviation of the methoxy carbon atom from this plane. DFT calculations for this compound would likely predict a similar planar quinoline core.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. DFT calculations could precisely determine these values for this compound, providing insights into its potential for undergoing various chemical reactions. A DFT study on medicinally important isoquinoline (B145761) derivatives demonstrated how substitutions modulate the HOMO-LUMO gap, influencing the molecule's reactivity and potential biological activity. researchgate.net

Table 2: Predicted Influence of Substituents on the Electronic Properties of the Quinoline Ring

SubstituentPositionPredicted Electronic EffectImpact on Reactivity
Bromo 5-I (Inductive withdrawal), +M (Mesomeric donation, weak)Deactivates the ring towards electrophilic substitution.
Methoxy 6-I (Inductive withdrawal, weak), +M (Mesomeric donation, strong)Activates the ring towards electrophilic substitution, directing to ortho and para positions.

This table is based on general principles of organic chemistry and DFT studies of substituted aromatic systems.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. Numerous studies have utilized molecular docking to explore the potential of quinoline derivatives as therapeutic agents. researchgate.netscirp.orgnih.gov

These studies have shown that the quinoline scaffold can effectively fit into the binding pockets of various enzymes and receptors. The nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions with the amino acid residues of the protein.

For this compound, molecular docking studies could be performed against a range of biological targets to predict its potential bioactivity. The bromine atom at the 5-position could engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The methoxy group at the 6-position could act as a hydrogen bond acceptor or participate in hydrophobic interactions.

A study on 6-bromo quinazoline (B50416) derivatives, which are structurally similar to quinolines, used molecular docking to understand their binding interactions with the Epidermal Growth Factor Receptor (EGFR). nih.gov The results indicated that the bromo-substituted ring system could be accommodated within the active site, forming key interactions with the protein. Similarly, docking studies of this compound would be expected to reveal specific interactions that are crucial for its binding to a particular target.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Quinoline Nitrogen Hydrogen Bond AcceptorSer, Thr, Tyr, Asn, Gln
Aromatic Rings π-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, Leu, Val
Bromo Group Halogen Bonding, Hydrophobic InteractionsBackbone carbonyls, electron-rich residues
Methoxy Group Hydrogen Bond Acceptor, Hydrophobic InteractionsSer, Thr, Leu, Val

This table is a hypothetical representation of potential interactions based on the chemical structure of this compound and general principles of molecular recognition.

In Silico Prediction of Reactivity and Selectivity

In silico methods for predicting chemical reactivity and selectivity are valuable tools in synthetic chemistry and drug metabolism studies. These methods can help to anticipate the outcome of chemical reactions and identify potential sites of metabolic transformation.

For this compound, computational models can be used to predict its reactivity towards various reagents. The electronic effects of the bromo and methoxy substituents will govern the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The methoxy group at the 6-position is expected to activate the ring towards electrophilic attack, primarily at the 5- and 7-positions. However, the presence of the bromine atom at the 5-position will sterically hinder and electronically disfavor substitution at this position.

A study on the chemical reactivity of methoxy-4-O-aryl quinolines investigated their susceptibility to nucleophilic aromatic substitution, where glutathione (B108866) could displace the aryl group. researchgate.net This suggests that the methoxy group can influence the reactivity of the quinoline ring system towards nucleophiles. In the case of this compound, the bromine atom could potentially be displaced by a strong nucleophile under certain conditions.

Furthermore, in silico models can predict the potential for metabolic reactions. For instance, aldehyde oxidase (AOX) is an important enzyme in drug metabolism, and computational models have been developed to predict its substrates. nih.gov The quinoline ring system is a known substrate for AOX, and in silico tools could be used to predict whether this compound is likely to be metabolized by this enzyme and at which position.

Table 4: Predicted Reactivity of this compound in Different Reaction Types

Reaction TypePredicted Reactivity and Selectivity
Electrophilic Aromatic Substitution The methoxy group at C6 is activating and ortho-, para-directing. The bromine at C5 is deactivating. Electrophilic attack is most likely to occur at the C7 position.
Nucleophilic Aromatic Substitution The bromine atom at C5 could be susceptible to displacement by strong nucleophiles, particularly if the reaction proceeds through a Meisenheimer-like intermediate.
Metabolism (e.g., by AOX) The quinoline core is a potential site for oxidation. In silico models could predict the most likely site of metabolism.

This table is based on theoretical predictions derived from the electronic properties of the substituents and known reactivity patterns of similar compounds.

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